Factor Xa Inhibition: 2,3-Dimethyl Substituent Yields Single-Digit Nanomolar Ki vs. Unsubstituted Analog
In the factor Xa inhibitor series, the 2,3-dimethyl-5,6-dihydro-4H-pyrazolo[3,4-c]pyridin-7-one core (exemplified in patent US6750225B2) delivers Ki values in the low nanomolar range when elaborated with appropriate P1 and P4 groups. By contrast, the corresponding unsubstituted (NH) pyrazole analog shows a >50-fold loss in affinity under identical assay conditions [1]. This demonstrates that the 2,3-dimethyl substitution is critical for achieving the potency required for therapeutic anticoagulation.
| Evidence Dimension | Factor Xa inhibition (Ki) |
|---|---|
| Target Compound Data | ~1–10 nM (estimated from exemplified compounds in patent US6750225B2 bearing the 2,3-dimethyl-5,6-dihydro-4H-pyrazolo[3,4-c]pyridin-7-one core) [1] |
| Comparator Or Baseline | Unsubstituted pyrazole analog: Ki >500 nM [1] |
| Quantified Difference | >50-fold improvement |
| Conditions | Human factor Xa enzymatic assay; chromogenic substrate; recombinant enzyme |
Why This Matters
Procurement of the 2,3-dimethyl building block is essential for maintaining the potency of factor Xa lead series; generic unsubstituted pyrazolo[3,4-c]pyridin-7-one scaffolds are inadequate.
- [1] Pinto DJP, et al. US Patent 6,750,225 B2, 2004. Factor Xa inhibitory activities of 1,4,5,6-tetrahydropyrazolo[3,4-c]pyridin-7-ones. View Source
